molecular formula C14H18ClN3 B3864447 N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylethane-1,2-diamine

N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B3864447
M. Wt: 263.76 g/mol
InChI Key: QQMOLGQBUAOXHS-UHFFFAOYSA-N
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Description

This compound contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a chloro group (Cl), a methyl group (CH3), and a dimethylaminoethyl group (C2H4(N(CH3)2)). The presence of these functional groups could potentially give this compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the chloro, methyl, and dimethylaminoethyl groups. One possible method could be a Skraup synthesis, which is a method for synthesizing quinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring system is planar due to the conjugation of the pi electrons. The presence of the chloro, methyl, and dimethylaminoethyl groups would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinoline ring might undergo electrophilic substitution reactions. The chloro group is a good leaving group, so it might undergo nucleophilic substitution reactions. The amino group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylaminoethyl group could make it more soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Its synthesis could also be optimized to improve yield and reduce environmental impact .

Properties

IUPAC Name

N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-10-8-14(16-6-7-18(2)3)17-13-9-11(15)4-5-12(10)13/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMOLGQBUAOXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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